molecular formula C17H19N5O2 B7854022 Pixantrone CAS No. 144510-97-4

Pixantrone

Cat. No. B7854022
M. Wt: 325.4 g/mol
InChI Key: PEZPMAYDXJQYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pixantrone is an antineoplastic agent used to treat patients with relapsed or refractory aggressive Non-Hodgkin B-cell Lymphomas (NHL) . It is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II . It is similar in structure to anthracyclines such as mitoxantrone, but exerts fewer toxic effects on cardiac tissue .


Synthesis Analysis

Pixantrone is known to interact with the DNA molecule at two very different ionic strengths . It forms complexes with DNA and these complexes have been studied using single molecule force spectroscopy . A quenched-disorder statistical model has been used to determine the binding parameters of the DNA-Pixantrone interaction .


Molecular Structure Analysis

Pixantrone has a unique chemical structure that distinguishes it from anthracyclines and anthracenediones . It has critical differences in its molecular structure compared with the prototypic anthracenedione mitoxantrone . These differences reduce pixantrone’s cardiotoxic potential compared with mitoxantrone .


Physical And Chemical Properties Analysis

Pixantrone is a blue solid with a molecular weight of 325.365 g/mol and a molecular formula of C17H19N5O2 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Pixantrone in Non-Hodgkin Lymphoma Treatment

Pixantrone has been developed as a therapeutic option for aggressive non-Hodgkin lymphoma, particularly in cases where patients have relapsed or are refractory after second-line therapy. It is structurally designed to minimize cardiac toxicity while maintaining efficacy, addressing a crucial limitation of anthracyclines. Clinical trials have demonstrated its superiority compared to other single-agent therapies for this indication, marking it as a significant advancement in the treatment of this challenging condition (Mukherji & Pettengell, 2010).

Potential Applications in Multiple Sclerosis (MS) Treatment

Although primarily developed and used in the oncology setting, compounds structurally related to pixantrone, such as BBR3378, have shown promise in the field of neurology, particularly in the treatment of multiple sclerosis (MS). These agents have demonstrated the ability to prevent the development of autoimmunity and block experimental autoimmune encephalomyelitis, a model for MS. This suggests a potential application of pixantrone or its derivatives in the management of MS, warranting further investigation (Koffman et al., 2016).

Pixantrone as a Valuable Option in Lymphoma Treatment

Pixantrone is acknowledged for its valuable role in treating relapsed and refractory aggressive lymphomas. It is distinct from anthracyclines, not only in its structure but also in its mode of action and reduced cardiotoxicity. Although it has established its position in the treatment algorithm, further research is needed to explore its full potential in combination therapies and its applicability to other lymphoma subtypes (Hübel, 2018).

Pixantrone Dimaleate in Managing Non-Hodgkin’s Lymphoma

Pixantrone dimaleate is specifically designed to offer an effective treatment for non-Hodgkin’s lymphoma with a reduced risk of cardiotoxicity. Its development is particularly crucial for pediatric patients and those who have pre-existing comorbidities that make anthracycline use challenging. The drug's approval by regulatory authorities and its potential transformative role in managing non-Hodgkin’s lymphoma highlight its significance in the field of oncology (Pettengell & Kaur, 2015).

Safety And Hazards

Pixantrone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPMAYDXJQYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162744
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]
Record name Pixantrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pixantrone

CAS RN

144510-96-3, 144675-97-8
Record name Pixantrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144510-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pixantrone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pixantrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pixantrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144675-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIXANTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pixantrone
Reactant of Route 2
Reactant of Route 2
Pixantrone
Reactant of Route 3
Reactant of Route 3
Pixantrone
Reactant of Route 4
Reactant of Route 4
Pixantrone
Reactant of Route 5
Reactant of Route 5
Pixantrone
Reactant of Route 6
Pixantrone

Citations

For This Compound
1,470
Citations
C Barrenetxea Lekue, S Grasso Cicala, S Leppä… - Annals of …, 2019 - Springer
… current evidence for the use of pixantrone in combination therapy in refractory/relapsed aggressive or indolent NHLs, and to review ongoing studies of pixantrone in this setting. As this …
Number of citations: 19 link.springer.com
G Minotti, H Han, V Cattan, A Egorov… - Expert review of …, 2018 - Taylor & Francis
… pixantrone, contrasting it with that of the anthracycline doxorubicin and the anthracenedione mitoxantrone, and also provides a brief overview of pixantrone’s efficacy and safety profiles. …
Number of citations: 14 www.tandfonline.com
R Pettengell, B Coiffier, G Narayanan… - The lancet …, 2012 - thelancet.com
… Pixantrone dimaleate (pixantrone)—a novel aza-anthracenedione—was synthesised to … We aimed to assess the efficacy and safety of pixantrone versus an investigator's choice of a …
Number of citations: 156 www.thelancet.com
GM Keating - Drugs, 2016 - Springer
… is administered intravenously in its salt form, pixantrone dimaleate; doses reported in this article refer to pixantrone in its base form (pixantrone dimaleate 85 mg equates to pixantrone …
Number of citations: 19 link.springer.com
E Salvatorelli, P Menna, OG Paz, M Chello… - … of Pharmacology and …, 2013 - ASPET
… pixantrone. We characterized whether pixantrone and mitoxantrone caused different effects on doxorubicin levels, redox activation, and doxorubicinol formation. Pixantrone and …
Number of citations: 58 jpet.aspetjournals.org
N Adnan, DP Buck, BJ Evison, SM Cutts… - Organic & …, 2010 - pubs.rsc.org
… pixantrone confirms the intercalative binding mechanism. Strong NOEs from the side-chain ethylene protons of pixantrone … , indicate that pixantrone predominantly intercalates from the …
Number of citations: 20 pubs.rsc.org
P Menna, E Salvatorelli, G Minotti - Chemical Research in …, 2016 - ACS Publications
… laboratory animals showed that pixantrone was active, … Pixantrone was cardiac tolerable also in animals pretreated with doxorubicin, which anticipated a therapeutic niche for pixantrone …
Number of citations: 20 pubs.acs.org
D Mukherji, R Pettengell - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… message: Pixantrone has been shown to be superior to other single-agent therapies for the salvage treatment of relapsed/refractory aggressive non-Hodgkin lymphoma. The pixantrone …
Number of citations: 15 www.tandfonline.com
EM Boyle, F Morschhauser - Expert opinion on drug safety, 2015 - Taylor & Francis
… Pixantrone dimaleate (Pixantrone) is a novel anthracycline-like drug that offers an … pharmacology of Pixantrone and the evidence supporting its use in NHL. Expert opinion: Pixantrone …
Number of citations: 27 www.tandfonline.com
R Koch, T Aung, D Vogel, B Chapuy, D Wenzel… - Clinical cancer …, 2016 - AACR
… and the anthracenedione pixantrone by suppression of exosomal drug resistance with indomethacin. B-cell lymphoma cells in vitro efficiently extruded doxorubicin and pixantrone, in …
Number of citations: 112 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.